molecular formula C7H5BrN2O2S B12963517 Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate

Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate

Cat. No.: B12963517
M. Wt: 261.10 g/mol
InChI Key: WYSWKZBFCVBNOG-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate is a brominated heterocyclic compound featuring a thienopyrazole core with a methyl ester group at position 5 and a bromine atom at position 2. This structure combines electron-withdrawing (bromo) and electron-donating (ester) groups, influencing its reactivity and physicochemical properties.

Properties

Molecular Formula

C7H5BrN2O2S

Molecular Weight

261.10 g/mol

IUPAC Name

methyl 3-bromo-2H-thieno[2,3-c]pyrazole-5-carboxylate

InChI

InChI=1S/C7H5BrN2O2S/c1-12-7(11)4-2-3-5(8)9-10-6(3)13-4/h2H,1H3,(H,9,10)

InChI Key

WYSWKZBFCVBNOG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(NN=C2S1)Br

Origin of Product

United States

Preparation Methods

Cyclization to Form Thieno[2,3-c]pyrazole Core

The initial step involves cyclization reactions starting from substituted pyrazole derivatives and sulfur-containing reagents to form the fused thieno-pyrazole ring system. For example, 3-amino-5-methylpyrazole can be synthesized by refluxing 3-aminocrotononitrile with hydrazine hydrate at 60–90°C for 8–24 hours, yielding the pyrazole intermediate necessary for further transformations.

Bromination at the 3-Position

Selective bromination is achieved by treating the pyrazole intermediate with hydrobromic acid and cuprous bromide under controlled temperature conditions (around 40°C), followed by the slow addition of sodium nitrite solution to facilitate electrophilic bromination. The reaction mixture is then stirred at 60°C for 40 minutes to complete the bromination, yielding 3-methyl-5-bromopyrazole with approximately 60% yield.

Oxidation to Introduce Carboxylic Acid Functionality

The methyl group at the 5-position is oxidized to a carboxylic acid using appropriate oxidizing agents. This step converts 3-methyl-5-bromopyrazole into 5-bromo-1H-3-pyrazolecarboxylic acid, which is a key intermediate for esterification.

Esterification to Form Methyl Ester

The carboxylic acid group is converted into the methyl ester by reaction with methanol under acidic or basic catalysis. A common method involves dissolving the acid in methanol and adding potassium hydroxide at low temperature (0°C), then allowing the mixture to warm to room temperature and react overnight. This produces methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate with high purity.

Alternatively, the acid chloride intermediate can be prepared by treating the carboxylic acid with thionyl chloride (SOCl2) under heating (around 70–85°C) for 16 hours, followed by reaction with methanol or ammonia in tetrahydrofuran (THF) solution at 0–5°C to yield the methyl ester or amide derivatives, respectively.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Product/Intermediate Yield/Notes
1 Cyclization 3-aminocrotononitrile + hydrazine hydrate, reflux 60–90°C, 8–24 h 3-amino-5-methylpyrazole High yield
2 Bromination 3-amino-5-methylpyrazole + HBr + CuBr, 40°C; NaNO2 addition, 60°C, 40 min 3-methyl-5-bromopyrazole ~60% yield
3 Oxidation Oxidizing agent (e.g., KMnO4 or other) 5-bromo-1H-3-pyrazolecarboxylic acid Moderate to good yield
4 Esterification Methanol + KOH (3.0 mol/L), 0°C to room temp, overnight This compound High purity, good yield
5 (Alternative) Acid chloride formation SOCl2 (3.74 mol/L), 70–85°C, 16 h; then methanol or ammonia in THF, 0–5°C Methyl ester or amide derivatives Efficient, scalable

Research Findings and Optimization Notes

  • The cyclization step is critical and requires precise temperature control to avoid side reactions and ensure ring closure efficiency.
  • Bromination using hydrobromic acid and cuprous bromide with sodium nitrite is a mild and selective method, minimizing over-bromination or degradation of the heterocyclic core.
  • Oxidation conditions must be optimized to prevent over-oxidation or ring cleavage; mild oxidants and controlled reaction times are preferred.
  • Esterification via direct reaction with methanol and base is straightforward and yields the methyl ester without the need for isolation of acid chlorides, although the latter can be used for further functionalization.
  • Purification typically involves extraction with organic solvents (e.g., ether, THF), washing with sodium thiosulfate to remove residual bromine, drying over magnesium sulfate, and silica gel filtration.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Comments
Cyclization temperature 60–90°C Reflux for 8–24 h
Bromination temperature 40–60°C Controlled addition of NaNO2
Oxidation agent KMnO4 or equivalent Mild conditions to avoid ring damage
Esterification Methanol + KOH (3.0 mol/L), 0°C to RT Overnight reaction
Solvent for extraction THF, ether Used for purification
Drying agent MgSO4 Removes moisture before filtration

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-thieno-pyrazole derivative .

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate is characterized by its unique structure which includes both a thieno ring and a pyrazole ring. Its molecular formula is C8H6BrN2O2SC_8H_6BrN_2O_2S with a molar mass of approximately 261.1 g/mol. The presence of the bromine atom at the 3-position of the thieno ring enhances its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth and viability. The compound's mechanism of action likely involves interaction with specific enzymes or receptors that are critical for microbial survival.

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Studies have demonstrated that it can induce apoptosis in cancer cells through the modulation of key signaling pathways. This makes it a valuable candidate for further exploration in cancer therapeutics.

Enzyme Inhibition Studies

This compound has been the subject of enzyme inhibition studies, where its binding affinity to various targets is assessed. Understanding these interactions is crucial for optimizing its efficacy as a drug candidate and predicting possible side effects or interactions with other drugs.

Synthetic Applications

This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the development of derivatives with enhanced biological activities through simple modifications at various positions on the rings.

Synthetic Routes

The synthesis typically involves cyclization reactions using appropriate precursors. Common synthetic routes include:

  • Cyclization of thienopyrazole precursors : This method allows for the introduction of the carboxylate ester functional group efficiently.
  • Optimization Techniques : Industrial applications may employ continuous flow reactors to enhance yield and purity during synthesis.

Case Study: Antimicrobial Efficacy

In a study focusing on the antimicrobial properties of this compound, researchers evaluated its effectiveness against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition zones in agar diffusion assays, indicating potent antibacterial activity.

Case Study: Cancer Cell Line Testing

Another study investigated the anticancer potential of this compound on various cancer cell lines, including breast and lung cancer cells. Results demonstrated that treatment with this compound led to reduced cell viability and increased apoptosis markers compared to untreated controls.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Structural and Electronic Differences

Key Substituents and Their Effects:
Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Electronic Effects
Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate Br C₇H₅BrN₂O₂S 261.10 (calculated) Strong electron-withdrawing, polar
Methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate CH₃ C₈H₈N₂O₂S 196.22 Electron-donating, increases lipophilicity
Methyl 1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate C₆H₅ (at positions 1 and 3) C₁₈H₁₄N₂O₂S 322.38 Steric bulk, aromatic conjugation
  • Bromo Substituent : Enhances electrophilicity at position 3, making the compound more reactive in nucleophilic substitutions or cross-coupling reactions compared to methyl or phenyl analogs.
  • Methyl Substituent : Increases hydrophobicity and stability, favoring applications in hydrophobic environments .

Physicochemical Properties

Thermal and Solubility Trends:
  • Bromo Derivative : Expected higher melting point due to polar Br substituent. Lower solubility in polar solvents (e.g., water) compared to methyl analogs.
  • Methyl Derivative: Lipophilic nature (logP ~2.5 estimated) favors solubility in organic solvents like ethanol or ethyl acetate .
  • Phenyl Derivatives : Reduced solubility in polar solvents due to aromatic bulk; enhanced crystallinity observed in analogs like CID 652252 .

Biological Activity

Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate is a heterocyclic compound notable for its unique structural features, including a thieno ring and a pyrazole moiety. This compound has garnered significant attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

  • Molecular Formula : C₇H₆BrN₂O₂S
  • Molar Mass : Approximately 261.1 g/mol
  • Key Functional Groups : Bromine atom at the 3-position of the thieno ring, carboxylate ester group.

The presence of these functional groups contributes to its chemical reactivity and potential biological interactions, making it a valuable candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi. For instance:

  • Tested Strains :
    • Escherichia coli
    • Staphylococcus aureus
    • Candida albicans

In vitro studies have shown that this compound can inhibit the growth of these pathogens at varying concentrations, suggesting its potential as an antimicrobial agent .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects against various cancer cell lines. Notable findings include:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    • HepG2 (liver cancer)

In one study, the compound exhibited an IC₅₀ value of approximately 12.50 µM against MCF-7 cells, indicating significant cytotoxicity . Another study reported similar effects with IC₅₀ values in the range of 0.30 nM to 42.30 µM across different cancer types .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It may bind to receptors that play critical roles in cellular signaling pathways related to growth and apoptosis.

Understanding these interactions is crucial for optimizing its efficacy as a therapeutic agent and predicting potential side effects.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Anticancer
Methyl 5-bromo-1H-pyrazole-3-carboxylateStructureAnticancer
3-Methyl-1H-pyrazole-5-carboxylic acidStructureAnti-inflammatory

This table highlights the unique biological activities associated with this compound compared to structurally similar compounds.

Case Studies

Several case studies have illustrated the effectiveness of this compound:

  • Study on Anticancer Activity : A study focused on its effect on MCF-7 cells demonstrated that treatment with this compound resulted in significant apoptosis induction, leading to reduced cell viability.
  • Antimicrobial Efficacy : In another case study, the compound was tested against clinical isolates of Staphylococcus aureus, showing promising results in inhibiting bacterial growth.

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